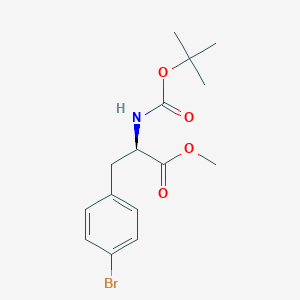

Boc-4-bromo-D-phenylalanine methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Boc-4-bromo-D-phenylalanine methyl ester is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is an amino acid derivative that has a bromine atom attached to the phenylalanine side chain. The compound is also known as Boc-4-bromo-D-Phe-OMe, and it has been used in various scientific studies to investigate its biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis and Cross-Coupling Reactions

The enantiomerically enriched BOC-protected (4-pinacolylborono)phenylalanine methyl ester is utilized in Suzuki-Miyaura coupling reactions with aromatic halides and triflates, producing enantiomerically enriched 4-substituted phenylalanine derivatives. This method showcases the compound's role in synthesizing phenylalanine derivatives with specific chiralities, which are crucial in drug development and biological studies (Firooznia et al., 1999).

Radioiodination for Peptide Synthesis

N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester is synthesized from N-Boc-p-iodo-L-phenylalanine, aimed at creating a phenylalanine derivative that can be radioiodinated and used directly in peptide synthesis. This demonstrates the compound's importance in preparing radiolabeled phenylalanine derivatives for biomedical research and diagnostic purposes (Wilbur et al., 1993).

Large-Scale Synthesis for Pharmaceutical Intermediates

The synthesis route to an N-BOC d-phenylalanine pharmaceutical intermediate suitable for rapid scale-up highlights the compound's utility in manufacturing processes. This process involves asymmetric hydrogenation and is critical for producing pharmaceutical intermediates at a large scale, demonstrating the scalability of synthetic approaches utilizing Boc-protected amino acids (Fox et al., 2011).

Methacrylate Polymers Containing Amino Acid Moieties

The polymerization of methacrylate containing amino acid-based chiral monomers, such as Boc-L-phenylalanine methacryloyloxyethyl ester , through the reversible addition–fragmentation chain transfer (RAFT) process, showcases innovative applications in material science. These well-defined amino acid-based polymers with controlled molecular weight and structure have potential applications in drug delivery systems, highlighting the compound's versatility beyond traditional peptide synthesis (Kumar et al., 2012).

Comparative Study on Peptide Coupling Methods

A comparative study involving Boc-protected amino acid derivatives in modern coupling reactions emphasizes the compound's significance in peptide chemistry, particularly in optimizing coupling strategies for producing peptides with hindered or complex structures. This research aids in understanding the efficiency of different coupling methods, directly impacting peptide synthesis' efficacy and yield (Spencer et al., 2009).

Eigenschaften

IUPAC Name |

methyl (2R)-3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFQRJWLHKSHPZ-GFCCVEGCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)Br)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[2-methoxy-6-(trifluoromethoxy)phenyl]methyl}prop-2-enamide](/img/structure/B2799622.png)

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-5,6-dichloro-N-(2-methylpropyl)pyridine-3-carboxamide](/img/structure/B2799626.png)

![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2799627.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2799634.png)

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2799635.png)

![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2799637.png)

![2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2799640.png)

![6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B2799642.png)